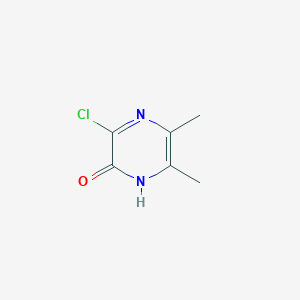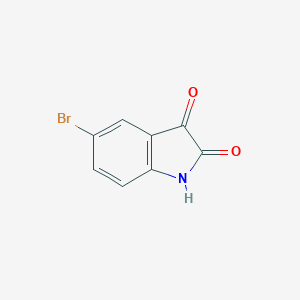
CAY10597
概要
説明
CAY10597は、正式名称を5-クロロ-1’-[(2-フルオロフェニル)メチル]-2,2’,5’-トリオキソ-スピロ[3H-インドール-3,3’-ピロリジン-1(2H)-酢酸とも呼ばれ、CRTH2/DP2受容体の強力なアンタゴニストです。 この化合物は主に、免疫学および炎症、特にプロスタグランジンD2(PGD2)のTh2細胞、好酸球、および肥満細胞に対するケモタキティック活性に関する研究で使用されています .
作用機序
CAY10597は、高い親和性(Ki値は37 nM)でCRTH2/DP2受容体に結合することにより、その効果を発揮します。この結合は、Th2細胞、好酸球、および肥満細胞に対するPGD2のケモタキティック活性を阻害し、炎症を軽減します。 This compoundのRエナンチオマーはわずかに強力で、ヒトおよびマウスのCRTH2/DP2受容体でそれぞれKi値は23および22 nMです .
生化学分析
Biochemical Properties
CAY10597 plays a significant role in biochemical reactions, particularly in the context of prostaglandin D2 (PGD2) signaling . It interacts with the CRTH2/DP2 receptors, which are 7-transmembrane G protein-coupled receptors . These receptors are expressed on Th2 cells, eosinophils, and basophils, where they mediate the chemotactic activity of PGD2 . The R enantiomer of this compound inhibits eosinophil chemotaxis induced by 13,14-dihydro-15-keto-prostaglandin D2 .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily mediated through its interaction with the CRTH2/DP2 receptors . By acting as a potent antagonist, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its binding interactions with the CRTH2/DP2 receptors . As an antagonist, it inhibits the action of these receptors, thereby influencing downstream signaling pathways . This can lead to changes in gene expression and cellular function .
準備方法
CAY10597の合成は、インドールおよびピロリジン中間体の調製から始まる複数のステップを伴います。反応条件は通常、ジメチルホルムアミド(DMF)およびジメチルスルホキシド(DMSO)などの溶媒の使用を含み、最終生成物は結晶性固体です。
化学反応の分析
CAY10597は、以下を含むいくつかのタイプの化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を含みます。一般的な試薬には、過マンガン酸カリウムと過酸化水素があります。
還元: この反応は、水素の付加または酸素の除去を含みます。一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
置換: この反応は、1つの原子または原子のグループを別の原子または原子のグループと置き換えることを含みます。一般的な試薬には、ハロゲンと求核剤があります。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究アプリケーション
This compoundは、特に以下の分野で科学研究で広く使用されています。
化学: CRTH2/DP2受容体アンタゴニストの化学的性質と反応を研究するために使用されます。
生物学: 免疫応答や炎症など、さまざまな生物学的プロセスにおけるCRTH2/DP2受容体の役割を調査するために使用されます。
医学: アレルギー性炎症性疾患の治療のための新しい治療薬の開発に使用されます。
科学的研究の応用
CAY10597 is widely used in scientific research, particularly in the fields of:
Chemistry: It is used to study the chemical properties and reactions of CRTH2/DP2 receptor antagonists.
Biology: It is used to investigate the role of CRTH2/DP2 receptors in various biological processes, including immune response and inflammation.
Medicine: It is used in the development of new therapeutic agents for the treatment of allergic inflammatory diseases.
Industry: It is used in the production of research chemicals and reagents
類似化合物との比較
CAY10597は、CRTH2/DP2受容体に対する高い親和性と選択性において独特です。類似の化合物には以下が含まれます。
OC000459: 同様の生物学的効果を持つ別のCRTH2/DP2受容体アンタゴニスト。
AZD1981: 喘息やその他の炎症性疾患の治療に使用されるCRTH2/DP2受容体アンタゴニスト。
AMG 853: アレルギー性鼻炎や喘息の治療に使用されるCRTH2/DP2およびDP1受容体のデュアルアンタゴニスト。
This compoundは、その高い効力と選択性のために際立っており、免疫学および炎症に関連する研究において貴重なツールとなっています .
特性
IUPAC Name |
2-[5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidine]-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O5/c21-12-5-6-15-13(7-12)20(18(28)23(15)10-17(26)27)8-16(25)24(19(20)29)9-11-3-1-2-4-14(11)22/h1-7H,8-10H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLDVYDFQCXARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C12C3=C(C=CC(=C3)Cl)N(C2=O)CC(=O)O)CC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50580281 | |
| Record name | {5-Chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916046-55-4 | |
| Record name | {5-Chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















